

# A Comparative Guide to Hirshfeld Surface Analysis of Nitrocarbazole Compounds

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## Compound of Interest

Compound Name: 2-Nitro-9H-carbazole

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This guide provides a detailed examination of intermolecular interactions in nitrocarbazole compounds through Hirshfeld surface analysis. Understanding these non-covalent interactions is crucial for predicting the physicochemical properties, crystal packing, and ultimately, the biological activity and material applications of these heterocyclic compounds. This document summarizes key experimental data, outlines methodologies, and visualizes the analytical workflow.

## Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it defines a unique three-dimensional surface for a molecule. This surface allows for the mapping of various properties, most notably the normalized contact distance ( $d_{\text{norm}}$ ), which highlights regions of significant intermolecular contact. The analysis also generates a two-dimensional "fingerprint plot," a histogram of distances from the surface to the nearest nucleus inside and outside the surface, providing a quantitative summary of the types and relative significance of intermolecular interactions.

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## Comparative Analysis of Intermolecular Contacts

A detailed Hirshfeld surface analysis has been reported for 2-nitro-3-phenyl-9H-carbazole, providing a benchmark for understanding the intermolecular interactions in this class of compounds. While quantitative data for other nitrocarbazole derivatives is not readily available in the surveyed literature, a qualitative comparison can be drawn based on the expected influence of different substituent patterns.

## Quantitative Analysis: 2-nitro-3-phenyl-9H-carbazole

The crystal structure of 2-nitro-3-phenyl-9H-carbazole reveals a complex network of intermolecular interactions that dictate its solid-state packing. The Hirshfeld surface analysis provides a quantitative breakdown of these interactions.<sup>[1][2]</sup> The primary interactions are summarized in the table below.

Intermolecular Contact	Contribution (%)	Description
H...H	36.3%	Predominantly van der Waals forces, typical for organic molecules with a significant number of hydrogen atoms.
C...H/H...C	30.2%	Represents interactions between carbon and hydrogen atoms, contributing significantly to the overall packing.
O...H/H...O	24.0%	These contacts are indicative of hydrogen bonding, with the nitro group's oxygen atoms acting as hydrogen bond acceptors. <sup>[1][2]</sup>
N...H/H...N	0.9%	A minor contribution, suggesting limited direct interaction involving the nitrogen atoms in the crystal packing. <sup>[1][2]</sup>

The presence of a nitro group and a phenyl substituent on the carbazole core introduces polarity and potential for various types of non-covalent interactions. The significant contribution of  $O\cdots H/H\cdots O$  contacts highlights the role of the nitro group in forming hydrogen bonds, which are crucial in determining the supramolecular architecture.<sup>[1][2]</sup>

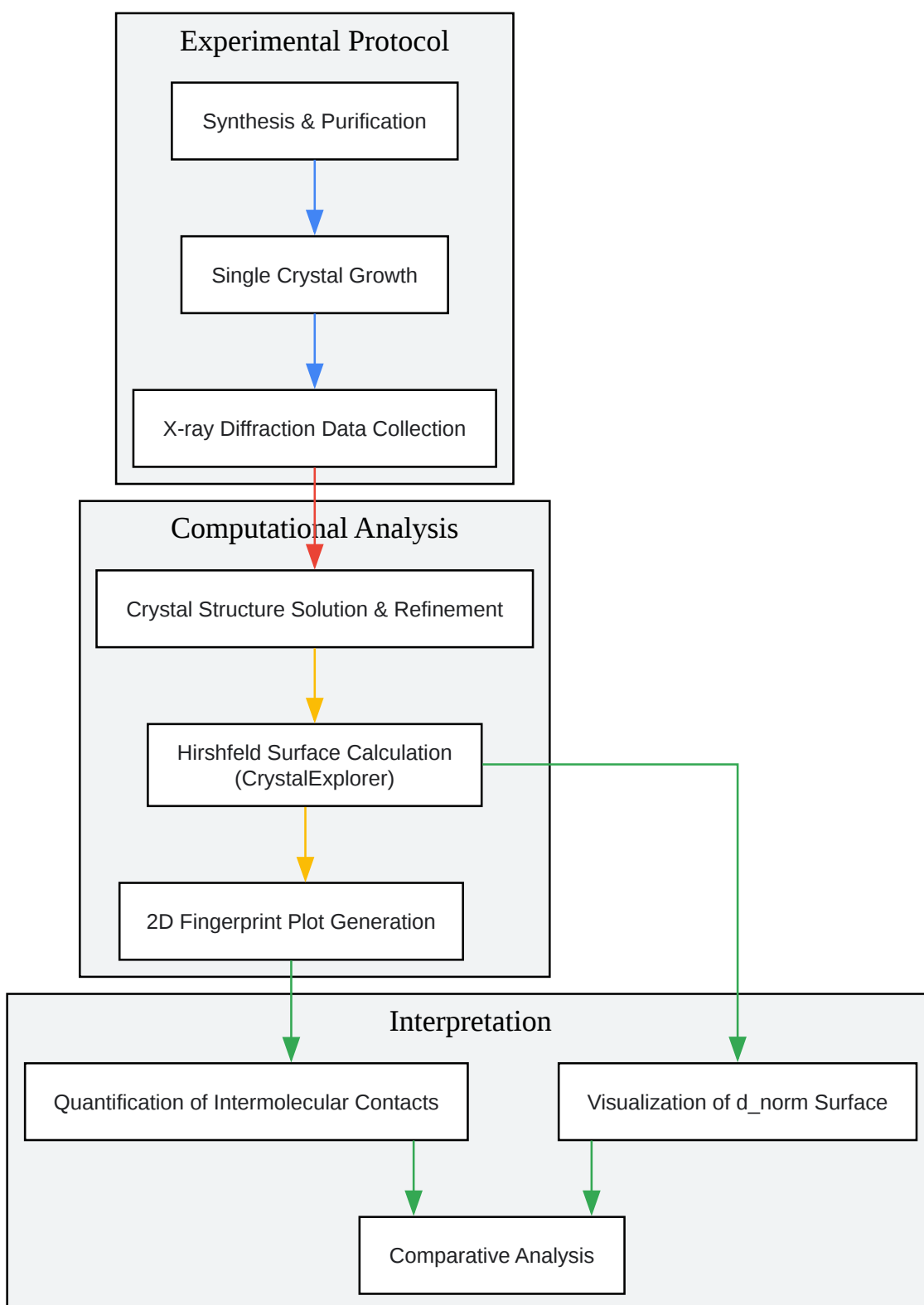
## Qualitative Comparison with Other Nitrocarbazoles

While detailed fingerprint plot data for other nitrocarbazoles like 9-ethyl-3-methyl-1,6-dinitrocarbazole is not available in the reviewed literature, some qualitative predictions can be made:

- **Dinitrocarbazole Derivatives:** Compounds with multiple nitro groups, such as 9-ethyl-3-methyl-1,6-dinitrocarbazole, would be expected to exhibit a higher percentage of  $O\cdots H/H\cdots O$  and  $N\cdots H/H\cdots N$  contacts compared to their mononitro counterparts. The increased number of hydrogen bond acceptors on the nitro groups would likely lead to more extensive hydrogen-bonding networks.
- **Isomeric Nitrocarbazoles:** The position of the nitro group on the carbazole ring will significantly influence the intermolecular interactions. For instance, a nitro group at a different position might lead to steric hindrance that favors different packing motifs and alters the balance of  $H\cdots H$ ,  $C\cdots H$ , and  $O\cdots H$  contacts.
- **N-Substituted Nitrocarbazoles:** The nature of the substituent on the carbazole nitrogen (e.g., ethyl vs. hydrogen) will impact the potential for  $N-H\cdots O$  hydrogen bonding. In 2-nitro-3-phenyl-9H-carbazole, the N-H group acts as a hydrogen bond donor.<sup>[1]</sup> In N-alkylated derivatives, this specific interaction would be absent, likely increasing the relative importance of other interactions like  $C-H\cdots O$  and  $\pi$ - $\pi$  stacking.

## Experimental and Computational Workflow

The process of performing a Hirshfeld surface analysis involves a combination of experimental techniques and computational methods. A typical workflow is illustrated below.



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A typical workflow for Hirshfeld surface analysis.

## Experimental Protocols

1. **Synthesis and Crystallization:** The synthesis of nitrocarbazole compounds often involves multi-step reactions. For example, 2-nitro-3-phenyl-9H-carbazole can be synthesized from a dinitrobiphenylbenzene derivative via a modified Cadogan reaction.<sup>[1]</sup> The crude product is typically purified by column chromatography. Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent mixture (e.g., ethyl acetate in hexanes).<sup>[1]</sup>
2. **X-ray Crystallography:** A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a specific wavelength of X-ray radiation (e.g., Mo K $\alpha$  or Cu K $\alpha$ ). The collected data is then processed to yield a crystallographic information file (CIF), which contains the atomic coordinates and other essential crystal structure information.
3. **Hirshfeld Surface Analysis:** The CIF file is used as the input for software such as CrystalExplorer.<sup>[1]</sup> The Hirshfeld surface is calculated based on the electron distribution of the molecule within the crystal. The surface is then mapped with properties like `ngcontent-ng-c1205671314="" _ngghost-ng-c2690653763="" class="inline ng-star-inserted">`

$d_{norm}$  `dnorm`

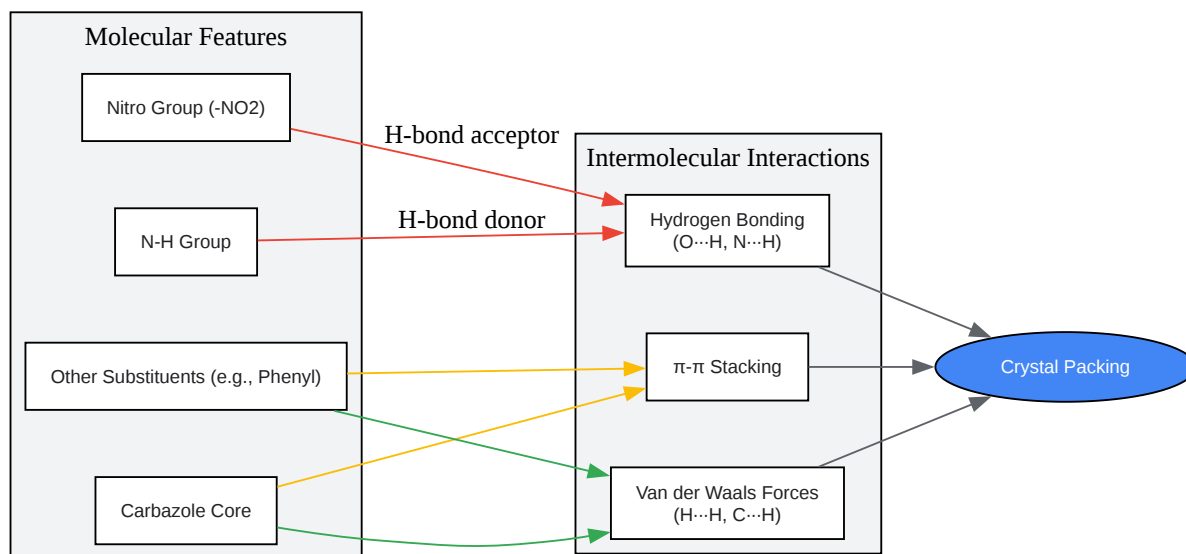
to visualize intermolecular contacts. Red spots on the `ngcontent-ng-c1205671314="" _ngghost-ng-c2690653763="" class="inline ng-star-inserted">`

$d_{norm}$  `dnorm`

surface indicate close contacts, while blue regions represent weaker or no significant contacts.<sup>[1]</sup> The 2D fingerprint plots are generated from the Hirshfeld surface, and the relative contributions of different intermolecular contacts are calculated by integrating the areas under the respective peaks in the plot.

## Logical Relationships in Intermolecular Interactions

The interplay of different non-covalent forces determines the final crystal packing of a nitrocarbazole compound. The following diagram illustrates the relationship between the molecular features and the resulting intermolecular interactions.



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### Relationship between molecular features and interactions.

In conclusion, Hirshfeld surface analysis provides invaluable quantitative insights into the intermolecular interactions governing the crystal structures of nitrocarbazole compounds. The analysis of 2-nitro-3-phenyl-9H-carbazole demonstrates the significant roles of H...H, C...H, and O...H contacts. Further research providing quantitative Hirshfeld data for a wider range of nitrocarbazole derivatives is needed to build a more comprehensive comparative understanding, which will be instrumental in the rational design of new materials and therapeutic agents.

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## References

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- To cite this document: BenchChem. [A Comparative Guide to Hirshfeld Surface Analysis of Nitrocarbazole Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080079#hirshfeld-surface-analysis-of-nitrocarbazole-compounds]

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